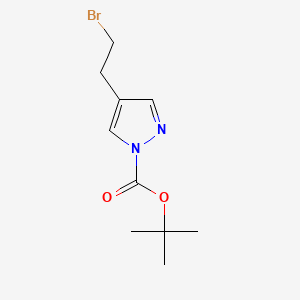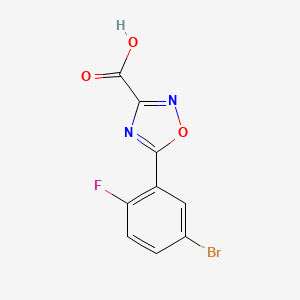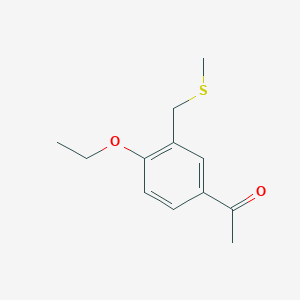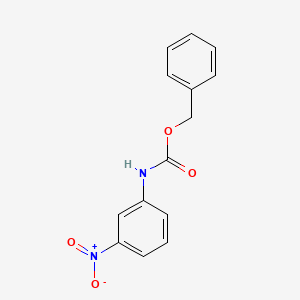
Benzyl N-(3-nitrophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(3-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions:
Oxidation: Benzyl N-(3-nitrophenyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl N-(3-aminophenyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Chemistry: Benzyl N-(3-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can act as a substrate or inhibitor for certain enzymes, providing insights into their mechanisms of action.
Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It can also be employed as a stabilizer or additive in various chemical formulations.
作用机制
The mechanism of action of Benzyl N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can be reversible or irreversible depending on the nature of the interaction. The pathways involved may include the disruption of enzyme-substrate complexes or the alteration of enzyme conformation.
相似化合物的比较
Benzyl N-(4-nitrophenyl)carbamate: Similar structure but with the nitro group at the 4-position.
Benzyl N-(3-bromo-5-nitrophenyl)carbamate: Contains a bromine atom in addition to the nitro group.
Benzyl N-(2-nitrophenyl)carbamate: Nitro group at the 2-position.
Uniqueness: Benzyl N-(3-nitrophenyl)carbamate is unique due to the specific positioning of the nitro group at the 3-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
属性
分子式 |
C14H12N2O4 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC 名称 |
benzyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H12N2O4/c17-14(20-10-11-5-2-1-3-6-11)15-12-7-4-8-13(9-12)16(18)19/h1-9H,10H2,(H,15,17) |
InChI 键 |
VMUAJKJPMPUFKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


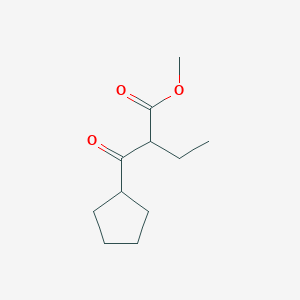
![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)

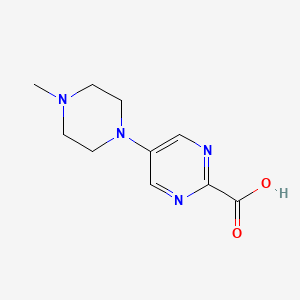
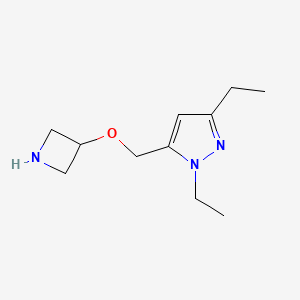


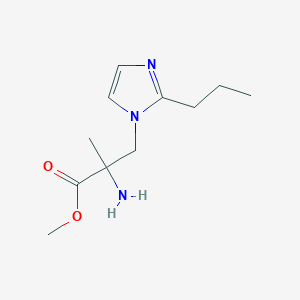
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)
